1-Phenyl-2-(propan-2-ylidene)hydrazine-1-carboxamide
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Overview
Description
Acetone N’-phenylsemicarbazone is an organic compound with the molecular formula C10H13N3O. It is a derivative of semicarbazone, which is known for its interesting range of pharmacological properties, including antimicrobial, anticonvulsant, and antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetone N’-phenylsemicarbazone can be synthesized through the reaction of acetone with phenylsemicarbazide. The general procedure involves mixing acetone with phenylsemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
This typically involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow synthesis to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetone N’-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield hydrazones or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives depending on the substituents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Acetone N’-phenylsemicarbazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which acetone N’-phenylsemicarbazone exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antitumor effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Acetone semicarbazone
- Acetone thiosemicarbazone
- Phenylsemicarbazide
Uniqueness
Acetone N’-phenylsemicarbazone is unique due to its specific coordination chemistry and the stability of its metal complexes. Compared to acetone semicarbazone and acetone thiosemicarbazone, it exhibits lower toxicity and higher selectivity in its biological activities .
Properties
CAS No. |
5877-04-3 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-phenyl-1-(propan-2-ylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(2)12-13(10(11)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,14) |
InChI Key |
ALJGTPBZYQPNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C1=CC=CC=C1)C(=O)N)C |
Origin of Product |
United States |
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